molecular formula C7H5F2N3 B1443335 1-(Azidomethyl)-3,5-difluorobenzene CAS No. 622372-77-4

1-(Azidomethyl)-3,5-difluorobenzene

Cat. No.: B1443335
CAS No.: 622372-77-4
M. Wt: 169.13 g/mol
InChI Key: RKFRPFZTPTUYTR-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3,5-difluorobenzene (CAS 622372-77-4) is a chemical building block of interest in various research fields, identified by the molecular formula C₇H₅F₂N₃ and a molecular weight of 169.13 g/mol . This compound features a benzene ring disubstituted with fluorine atoms at the 3 and 5 positions and an azidomethyl functional group, making it a versatile intermediate. The presence of both the azide group and fluorine substituents makes it a valuable precursor in click chemistry applications, particularly for the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Furthermore, researchers utilize this compound in the development of more complex molecules in medicinal chemistry and materials science, where the incorporation of fluorine atoms can alter electronic properties, metabolic stability, and binding affinity. As a key synthetic intermediate, it is commonly prepared from its precursor, 1-(bromomethyl)-3,5-difluorobenzene (CAS 141776-91-2) . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed, as organic azides can be thermally unstable and require cold-chain storage and handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRPFZTPTUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, a strategy that has become a cornerstone of contemporary chemical synthesis. semanticscholar.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends exceptional thermal and metabolic stability to fluorinated compounds. sigmaaldrich.com This increased stability is a significant advantage in the development of pharmaceuticals, as it can lead to drugs with longer half-lives and improved efficacy. nih.gov

Furthermore, fluorine's high electronegativity profoundly alters a molecule's electronic properties, acidity, and binding affinities without significantly increasing its size, as fluorine's van der Waals radius is similar to that of hydrogen. sigmaaldrich.comnih.gov This modification can enhance a drug's ability to cross cell membranes and interact with biological targets. nih.gov In materials science, fluorination is used to create polymers with high thermal stability, chemical resistance, and unique surface properties, such as water and oil repellency. nih.gov As a result, fluorinated compounds are integral to industries ranging from agrochemicals and pharmaceuticals to advanced materials and liquid crystals. sigmaaldrich.comorganic-chemistry.org

Benzyl Azide Frameworks: Versatile Precursors in Organic Synthesis

Organic azides are high-energy functional groups that serve as versatile precursors in a multitude of organic transformations. semanticscholar.org The benzyl (B1604629) azide (B81097) framework, in particular, is a staple in synthetic chemistry. These compounds are typically prepared via a straightforward nucleophilic substitution reaction, where a benzyl halide, such as 3,5-difluorobenzyl bromide, is treated with an azide source like sodium azide. rsc.org This reliable method allows for the efficient installation of the azide group onto a benzylic scaffold.

The azide functional group is prized for its diverse reactivity. It can be readily reduced to a primary amine, serving as a stable amine-protecting group that can be removed under mild conditions. nih.gov However, the most prominent application of azides in modern chemistry is their participation as a 1,3-dipole in cycloaddition reactions. nih.gov This reactivity, particularly with alkynes, forms the basis of "click chemistry," a concept that has revolutionized the synthesis of complex molecular architectures. nih.gov The benzyl azide moiety, with its benzylic methylene (B1212753) group separating the aromatic ring from the azide, provides a flexible linker in these applications, allowing the resulting triazole ring to be tethered to an aryl core.

A Key Intermediate for Click Chemistry and Bioorthogonal Ligation

The structure of 1-(azidomethyl)-3,5-difluorobenzene makes it an ideal reagent for click chemistry and bioorthogonal ligation. These fields rely on reactions that are highly specific, efficient, and can proceed in complex biological environments without interfering with native biochemical processes. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous click reaction, rapidly and reliably forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. researchgate.net

This compound is perfectly primed for this transformation. The terminal azide of the azidomethyl group readily engages with alkyne-functionalized molecules or biomolecules. nih.gov The difluorinated benzene (B151609) ring is more than just a structural backbone; the electron-withdrawing nature of the fluorine atoms can accelerate the rate of cycloaddition reactions. nih.gov This is particularly relevant in strain-promoted azide-alkyne cycloadditions (SPAAC), a copper-free variant of click chemistry that uses strained cyclooctynes. In these reactions, electron-deficient azides often exhibit enhanced kinetics, making difluorinated benzyl (B1604629) azides like the title compound highly promising reagents for live-cell imaging and bioconjugation where the cytotoxicity of a copper catalyst is a concern. nih.govnih.gov

Future Directions: the Untapped Potential of Difluorinated Azidomethylbenzenes

Conventional Solution-Phase Synthetic Routes

Conventional solution-phase synthesis remains a primary approach for the preparation of this compound and its analogs. This typically involves nucleophilic substitution or multi-step derivatization of precursors.

Nucleophilic Substitution Reactions for Azide Formation

The most common method for introducing the azide functionality is through nucleophilic substitution, where a suitable leaving group is displaced by an azide anion.

The synthesis of this compound is readily achieved by reacting 3,5-difluorobenzyl bromide or chloride with an azide salt, such as sodium azide (NaN₃). chemspider.comrsc.org This reaction follows a typical SN2 mechanism, where the azide ion acts as the nucleophile, attacking the benzylic carbon and displacing the halide. The choice between benzyl (B1604629) bromide and benzyl chloride as the starting material can influence the reaction rate, with the bromide generally being more reactive. chemspider.com

The precursor, 3,5-difluorobenzyl halide, can be synthesized from 3,5-difluorobenzyl alcohol. For instance, 3,5-difluorobenzyl alcohol can be converted to 3,5-difluorobenzyl bromide.

A general procedure involves dissolving the 3,5-difluorobenzyl halide in a suitable solvent and adding sodium azide. chemspider.com The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the substitution.

Table 1: Synthesis of Benzyl Azides from Benzyl Halides

Starting Material Reagent Solvent Conditions Product Yield Reference
Benzyl bromide Sodium azide DMSO Ambient temperature, overnight Benzyl azide 73% chemspider.com
3,5-Bis(trifluoromethyl)benzyl chloride Sodium azide Not specified Not specified 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene 94% researchgate.net
2,4-Difluorobenzyl bromide Sodium azide Not specified Not specified 2,4-Difluorobenzyl azide 87% rsc.org
3,5-Dimethylbenzyl bromide Sodium azide Not specified Not specified 3,5-Dimethylbenzyl azide Not specified rsc.org
4-Fluoro-(2-bromoethyl)benzene Sodium azide Not specified Not specified 3-Fluoro-(2-azidoethyl)benzene 95% rsc.org

The efficiency of the azide formation can be significantly influenced by the reaction conditions. Key parameters to optimize include temperature, solvent, and the stoichiometry of the reagents.

Temperature: The reaction is often conducted at room temperature, but gentle heating can increase the reaction rate. researchgate.net However, excessive heat should be avoided to prevent the decomposition of the azide product. For instance, in the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate, the optimal temperature was found to be 60°C. researchgate.net

Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as they effectively solvate the cation of the azide salt, leaving the azide anion more nucleophilic. chemspider.comtandfonline.com Mixtures of solvents, such as acetone/water, have also been employed, which can simplify the work-up procedure. chemspider.com In some cases, biphasic solvent systems with a phase-transfer catalyst are used to facilitate the reaction between the organic-soluble halide and the water-soluble azide salt. researchgate.net

Reagent Stoichiometry: A molar excess of sodium azide is typically used to drive the reaction to completion. chemspider.com A common stoichiometry is 1.5 equivalents of sodium azide relative to the benzyl halide. chemspider.com

Multi-step Reaction Sequences for Precursor Derivatization

In some instances, the required precursors for the azidation reaction are not commercially available and must be synthesized through multi-step sequences. For example, the synthesis of 1-bromo-3,5-difluorobenzene, a potential precursor, can be achieved from 3,5-difluoroaniline. google.com This process involves the diazotization of the aniline followed by a Sandmeyer-type reaction with hydrobromic acid in the presence of a copper(I) bromide catalyst. google.com

Similarly, functionalized difluorinated aromatic compounds can be prepared through various reactions. For example, 4-amino-3,5-difluorobenzonitrile can be synthesized from 4-bromo-2,6-difluoroaniline via a cyanation reaction using copper(I) cyanide. nih.gov This dinitrile can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized. nih.gov These multi-step sequences allow for the introduction of various functional groups onto the aromatic ring before the final azidation step.

Mechanochemical Approaches to Azide Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solution-based methods. acs.org Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of azides. tandfonline.comresearchgate.net

Ball Milling Techniques and Parameters for Enhanced Reactivity

In a typical ball milling synthesis of azides, a glycosyl halide and sodium azide are mixed in a stainless-steel jar with stainless steel balls. tandfonline.com The jar is then placed in a planetary ball mill and rotated at high speeds. tandfonline.com The collisions between the balls and the reactants provide the energy needed to overcome the activation barrier of the reaction. This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often milder reaction conditions compared to solution-phase synthesis. researchgate.net

Several parameters can be adjusted to optimize the reaction, including:

Milling Frequency (Rotational Speed): Higher rotational speeds generally lead to increased energy input and faster reaction rates. researchgate.netyoutube.com

Milling Time: The duration of milling is crucial for achieving high conversion. researchgate.netnih.gov

Ball-to-Powder Ratio: This ratio influences the efficiency of energy transfer to the reactants. youtube.com

Size and Material of Milling Balls and Jar: The density and hardness of the milling media affect the impact energy. researchgate.netrsc.org Stainless steel is a common material for both the jar and balls. tandfonline.com

Research has shown that mechanochemical methods can be applied to a variety of azide syntheses, including the formation of glycosyl azides and phosphoryl amides. tandfonline.comresearchgate.net The energy generated by ball milling at room temperature has been shown to be comparable to that of conventional solution conditions at elevated temperatures. researchgate.net

Table 2: Key Parameters in Ball Milling Synthesis

Parameter Description Impact on Reaction
Milling Frequency The speed at which the milling jar rotates. Higher frequency generally increases reaction rate. researchgate.netyoutube.com
Milling Time The duration of the milling process. Longer times can lead to higher product yield. researchgate.netnih.gov
Ball-to-Powder Ratio The weight ratio of the milling balls to the reactants. Affects the efficiency of energy transfer. youtube.com
Milling Ball Size The diameter of the milling balls. Can influence the reaction rate and efficiency. researchgate.net
Jar and Ball Material The material from which the milling jar and balls are made. Should be inert to the reactants and durable. rsc.org

Solvent-Free Synthetic Strategies for Sustainable Production

The pursuit of green and sustainable chemistry has spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. While direct literature on the solvent-free synthesis of this compound is not prevalent, the principles of mechanochemistry offer a promising avenue for its sustainable production.

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive chemical reactions, presents a significant advancement in solvent-free chemistry. nih.gov This technique can lead to increased reaction rates, higher yields, and reduced waste compared to traditional solution-based methods. The advantages of mechanochemical synthesis include enhanced productivity and efficiency, as well as the conservation of resources by avoiding the need for expensive and hazardous solvents. nih.gov

For the synthesis of this compound, a mechanochemical approach would likely involve the solid-state reaction of 3,5-difluorobenzyl halide (chloride or bromide) with an azide salt, such as sodium azide. This reaction would be conducted in a ball mill, where the mechanical forces facilitate the interaction and reaction between the solid reactants. This approach circumvents the issues associated with solvent use, such as solubility limitations and the need for post-reaction solvent removal.

Comparative Analysis of Mechanochemical and Solution-Phase Reaction Efficiencies and Product Yields

Solution-phase synthesis of similar compounds, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, has been achieved with high yields (94%) through the nucleophilic substitution of the corresponding benzyl chloride with sodium azide in a biphasic solvent system with phase-transfer catalysis. organic-chemistry.org However, such processes often require significant engineering controls to manage potentially hazardous byproducts like hydrazoic acid. organic-chemistry.org Traditional solution-phase synthesis of benzyl azide from benzyl bromide and sodium azide in dimethylsulfoxide (DMSO) can also achieve high yields (99%). acs.org

Mechanochemical synthesis, on the other hand, often demonstrates superior efficiency and sustainability. For instance, studies on the mechanochemical synthesis of other organic compounds have shown drastically shorter reaction times and comparable or even higher yields compared to solution-based methods. The elimination of bulk solvents not only reduces environmental impact but can also simplify product purification.

To illustrate the potential differences in efficiency, the following interactive data table provides a conceptual comparison based on typical findings in the literature for azide synthesis.

ParameterSolution-Phase Synthesis (Typical)Mechanochemical Synthesis (Potential)
Reaction Time Several hoursMinutes to a few hours
Product Yield High (often >90%)Comparable to high (can exceed solution-phase)
Solvent Usage SignificantNone or minimal (liquid-assisted grinding)
Energy Consumption Heating often requiredLower overall energy requirements
Work-up Procedure Often involves extraction and distillationSimpler, often direct isolation of product

Strategies for Stereoselective Synthesis of Analogues (if applicable to broader class)

While this compound itself is not a chiral molecule, the stereoselective synthesis of its analogues, where a stereocenter is present, is a relevant area of investigation. The development of asymmetric azidation reactions allows for the preparation of enantioenriched benzylic azides, which are valuable building blocks in medicinal chemistry and materials science.

One prominent strategy for the stereoselective synthesis of benzylic azides involves the copper-catalyzed asymmetric C-H azidation. nih.gov This method allows for the direct and site-selective introduction of an azide group at a benzylic position. By employing a chiral ligand in conjunction with a copper catalyst, it is possible to achieve high enantioselectivity in the azidation of prochiral substrates. The reaction is believed to proceed through a radical-polar crossover pathway involving a benzylic radical and a Cu(II)-azide species. nih.gov

Another approach involves the enantioselective aziridination of alkenes with fluoroaryl azides, which can lead to the formation of chiral N-fluoroaryl aziridines. nih.gov While not a direct synthesis of a benzyl azide, this methodology highlights the potential for creating chiral nitrogen-containing compounds within this class of fluorinated aromatics.

Furthermore, the development of chiral Brønsted acids has enabled the catalytic asymmetric synthesis of various chiral benzylic compounds by stabilizing benzylic cation intermediates. uni-koeln.de This approach could potentially be adapted for the asymmetric synthesis of benzylic azide analogues through the reaction of a stabilized benzylic cation with an azide nucleophile.

These strategies underscore the potential for creating a diverse range of chiral difluorinated azide analogues, expanding the chemical space accessible from precursors related to this compound.

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized transformation for the synthesis of five-membered heterocycles. This reaction involves the concert or stepwise addition of a 1,3-dipole, such as an organic azide, to a dipolarophile, typically an alkyne or alkene. The reaction of this compound with various alkynes provides a direct route to 1,2,3-triazole derivatives, which are stable, aromatic heterocycles with a broad range of applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. google.com The use of a copper(I) catalyst dramatically accelerates the rate of the cycloaddition between a terminal alkyne and an azide, and perhaps most importantly, controls the regioselectivity of the reaction.

In the absence of a catalyst, the Huisgen 1,3-dipolar cycloaddition of an azide to an unsymmetrical alkyne typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. However, the copper(I)-catalyzed reaction of this compound with terminal alkynes proceeds with a high degree of regioselectivity, exclusively or predominantly forming the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org This high regioselectivity is a key advantage of the CuAAC reaction, as it obviates the need for tedious separation of isomeric products and allows for the predictable synthesis of well-defined molecular structures. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the observed regiochemical outcome.

ReactantsProduct RegioisomerReference
This compound + Terminal Alkyne1,4-disubstituted 1,2,3-triazole rsc.org
Organic Azide + Unsymmetrical Alkyne (uncatalyzed)Mixture of 1,4- and 1,5-disubstituted isomers rsc.org

The efficiency of the CuAAC reaction is highly dependent on the nature of the copper(I) source and the ligands used to stabilize the copper(I) oxidation state and facilitate the catalytic cycle. Various copper(I) sources can be employed, including CuI, CuBr, and [Cu(CH₃CN)₄]PF₆. More commonly, the active Cu(I) species is generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.

The role of ligands is crucial in accelerating the reaction, preventing the formation of inactive copper species, and improving the solubility of the catalyst. A variety of nitrogen- and phosphorus-based ligands have been developed for this purpose. For the reaction of azides like this compound, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been shown to be highly effective. nih.gov These ligands stabilize the Cu(I) ion, prevent its disproportionation, and facilitate the key steps of the catalytic cycle, leading to faster reaction rates and higher yields. The choice of ligand can also be influenced by the reaction solvent and the nature of the substrates.

Catalyst System ComponentFunctionCommon Examples
Copper(I) SourceProvides the active catalytic speciesCuI, CuBr, [Cu(CH₃CN)₄]PF₆
Copper(II) Precursor + Reducing AgentIn situ generation of Copper(I)CuSO₄·5H₂O + Sodium Ascorbate
LigandStabilizes Cu(I), accelerates reactionTBTA, THPTA

The CuAAC reaction of this compound is compatible with a wide range of terminal alkyne coupling partners. This broad substrate scope is a major advantage of the click chemistry approach.

Terminal Aliphatic Alkynes: Simple aliphatic alkynes, both linear and branched, readily participate in the CuAAC reaction to afford the corresponding 1,4-disubstituted triazoles in high yields.

Aromatic Alkynes: Phenylacetylene and its derivatives, bearing either electron-donating or electron-withdrawing substituents, are excellent coupling partners. The electronic nature of the substituents on the aromatic ring generally has a minimal effect on the efficiency of the reaction.

Functionalized Alkynes: A key strength of the CuAAC reaction is its tolerance of a wide variety of functional groups. Alkynes containing esters, amides, ethers, alcohols, and other functionalities can be successfully employed in the reaction with this compound without the need for protecting groups. This functional group tolerance allows for the direct incorporation of the 3,5-difluorobenzyl-1,2,3-triazole moiety into complex molecules, including biomolecules and functional materials. researchgate.net

Alkyne TypeReactivity with this compound
Terminal AliphaticHigh
Terminal AromaticHigh
Functionalized TerminalHigh (Tolerates various functional groups)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While the CuAAC reaction is highly efficient, the use of a copper catalyst can be problematic for certain applications, particularly in biological systems where copper can be toxic. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that proceeds without the need for a metal catalyst. nih.gov This reaction relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide.

The reactivity of this compound in SPAAC is dependent on the structure of the strained cyclooctyne. Various cyclooctyne derivatives have been developed with the aim of increasing the reaction rate. The rate of SPAAC is influenced by the degree of ring strain and the electronic properties of the cyclooctyne. For instance, dibenzoannulated cyclooctynes (DIBO and DBCO) and difluorinated cyclooctynes (DIFO) have been shown to exhibit high reactivity towards azides. The reaction of this compound with these strained cyclooctynes proceeds readily at or near room temperature to form the corresponding triazole product. The choice of cyclooctyne can be tailored to the specific application, balancing reactivity with stability and solubility. nih.gov

Strained Cyclooctyne DerivativeGeneral Reactivity in SPAAC
DIBO (Dibenzocyclooctynol)High
DBCO (Dibenzocyclooctyne)High
DIFO (Difluorinated cyclooctyne)Very High
Kinetic Studies and Rate Enhancements in SPAAC Ligations

While specific kinetic studies detailing the rate enhancements of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions are not extensively documented in publicly available literature, the electronic properties of the 3,5-difluorobenzyl group suggest a notable influence on the reaction kinetics. The fluorine atoms exert a strong electron-withdrawing effect, which can modulate the reactivity of the azide moiety.

In the context of SPAAC, the rate of the reaction is highly dependent on the electronic nature of both the azide and the strained alkyne. Generally, electron-withdrawing groups on the azide can influence the energy levels of the frontier molecular orbitals, which play a crucial role in the [3+2] cycloaddition mechanism. It is hypothesized that the difluorobenzyl substituent in this compound would impact the azide's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the rate of ligation with various cyclooctynes.

Further empirical studies are necessary to quantify the precise rate constants and to establish a comparative kinetic profile of this compound against other commonly used benzyl azides in SPAAC reactions. Such studies would typically involve spectroscopic monitoring of the reaction progress over time to determine the reaction order and rate constants.

Other Cycloaddition Pathways (e.g., with enolizable ketones)

Beyond the well-established azide-alkyne cycloadditions, the azide functionality of this compound can participate in other cycloaddition reactions. One such pathway involves the reaction with enolizable ketones. This type of reaction, often catalyzed, leads to the formation of N-substituted 1,2,3-triazoles.

The reaction with an enolizable ketone proceeds through the formation of an enol or enolate, which then acts as the dipolarophile in the [3+2] cycloaddition with the azide. The regioselectivity of this reaction can be influenced by the nature of the ketone and the reaction conditions. The electron-withdrawing nature of the 3,5-difluorophenyl group may enhance the electrophilicity of the azide, potentially favoring the reaction with electron-rich enolates.

Nitrogen Extrusion and Denitrogenation Strategies of Derived Triazoles

The triazole ring, formed from the cycloaddition reactions of this compound, can undergo subsequent transformations, including the extrusion of molecular nitrogen (N₂). This denitrogenation process is a powerful synthetic tool, as it can lead to the formation of various other nitrogen-containing heterocycles or acyclic products.

Denitrogenation of 1,2,3-triazoles can be induced thermally or photochemically. The stability of the triazole ring and the ease of nitrogen extrusion are influenced by the substituents on the triazole. For triazoles derived from this compound, the 3,5-difluorobenzyl group at the N1 position of the triazole is expected to influence the stability and the conditions required for denitrogenation. The process typically proceeds through a transient diradical or a vinylidene intermediate, which can then rearrange to form the final product.

N-Acyl-1,2,3-triazoles, which can be synthesized from the corresponding NH-triazoles, are particularly prone to denitrogenative transformations. chemrxiv.org The cleavage of the triazole ring in these N-acylated derivatives can occur from the N1 isomer, and interconversion between N1 and N2 regioisomers can be crucial for the success of these reactions. chemrxiv.org

Exploration of Other Reactive Pathways Involving the Azide Functionality

The azide group in this compound is a versatile functional group that can participate in a variety of other chemical reactions beyond cycloadditions. These include:

Staudinger Ligation: The reaction of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide is a cornerstone of bioconjugation chemistry. This intermediate can then be trapped with an electrophile, often an ester, to form a stable amide bond.

Reduction to Amines: The azide group can be readily reduced to a primary amine using various reducing agents, such as hydrogen with a palladium catalyst, or lithium aluminum hydride. This provides a straightforward route to 3,5-difluorobenzylamine.

Reactions with Electrophiles: While the terminal nitrogens of the azide are generally considered nucleophilic, the internal nitrogen can exhibit electrophilic character. Reactions with strong nucleophiles can lead to substitution products, although this is less common for benzyl azides.

The reactivity of the azide is a rich area of study, and the electronic modifications provided by the 3,5-difluorophenyl ring make this compound an interesting substrate for exploring these and other chemical transformations.

Building Block in Complex Organic Synthesis

The strategic placement of the azidomethyl and difluorophenyl groups makes this compound a sought-after precursor in the synthesis of diverse and complex organic molecules. Its utility is particularly evident in the generation of fluorinated heterocycles, its role as a scaffold in multicomponent reactions, and as a precursor to advanced intermediates for the pharmaceutical and agrochemical industries.

Synthesis of Fluorinated Heterocycles (e.g., N-fluoroalkylated 1,2,3-triazoles)

The azide functionality of this compound is a key reactive handle for the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles. Through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, this compound can be readily reacted with a wide array of terminal alkynes. This reaction is highly efficient and regioselective, predominantly yielding the 1,4-disubstituted triazole isomer.

The incorporation of the 3,5-difluorobenzyl moiety into the triazole ring system is of significant interest. The fluorine atoms can modulate the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block for creating libraries of fluorinated triazoles for drug discovery and agrochemical research. chemrxiv.orgcuni.cz

Furthermore, research has shown that N-fluoroalkylated 1,2,3-triazoles can undergo various transformations. For instance, thermal or microwave-assisted denitrogenation of N-fluoroalkylated 1,2,3-triazoles can lead to the formation of reactive ketenimine intermediates, which can then cyclize to form trifluoromethylated heterocycles like isoquinolines and oxazines. nih.govnih.gov While these examples don't directly start from this compound, they illustrate the synthetic potential of the resulting N-substituted triazole scaffold. The synthesis of 1,5-disubstituted 1,2,3-triazoles can also be achieved under transition-metal-free conditions, offering an alternative regiochemical outcome. organic-chemistry.org

A summary of representative reactions is provided in the table below:

Reactant AReactant BProduct TypeKey Features
This compoundTerminal Alkyne1,4-Disubstituted 1,2,3-triazoleHigh regioselectivity, mild reaction conditions (CuAAC)
Aryl AzideTerminal Alkyne1,5-Disubstituted 1,2,3-triazoleTransition-metal-free, alternative regioselectivity
5-Acyl-N-pentafluoroethyl-1,2,3-triazole-Trifluoromethylated heterocyclesMicrowave-assisted denitrogenation via ketenimine intermediates

Multicomponent Reaction Scaffolds and Combinatorial Library Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.com The azide group of this compound can participate in certain MCRs, such as the synthesis of highly substituted heterocycles. For example, pseudo-multicomponent reactions involving aldehydes, malononitrile, and other reagents can lead to the rapid assembly of diverse molecular scaffolds. nih.govresearchgate.net

The ability to incorporate the 3,5-difluorobenzyl moiety into these complex scaffolds through MCRs is highly advantageous for generating combinatorial libraries. These libraries, containing a large number of structurally related but distinct compounds, are invaluable in high-throughput screening campaigns for the discovery of new drug candidates and agrochemicals. The fluorine atoms can enhance the diversity and drug-like properties of the library members. mdpi.com

Precursors for Advanced Pharmaceutical Intermediates and Agrochemical Candidates

The derivatives of this compound, particularly the fluorinated heterocycles and complex molecules generated through MCRs, serve as advanced intermediates in the synthesis of potential pharmaceutical and agrochemical agents. fda.govnih.gov The introduction of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, bioavailability, and binding affinity.

For instance, the 1,2,3-triazole core is a known bioisostere for the amide bond and is found in numerous biologically active compounds. By using this compound, medicinal chemists can readily synthesize triazole-containing compounds with the added benefits of the difluorophenyl group. These compounds can then be further elaborated to create novel drug candidates targeting a wide range of diseases. Similarly, in the agrochemical field, the unique properties imparted by the fluorinated scaffold can lead to the development of more effective and environmentally benign pesticides and herbicides. nih.gov

Role in Chemical Biology and Bioorthogonal Ligation

The unique properties of this compound also make it a valuable tool in the field of chemical biology, where it is employed to study and manipulate biological systems at the molecular level. Its applications in this area primarily revolve around its use in developing ¹⁹F NMR probes and for site-selective bioconjugation.

Development of ¹⁹F NMR Probes for Biomolecular Structural and Conformational Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying biomolecules due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift range, which minimizes background signals from biological samples. uni-konstanz.denih.gov this compound can be used to introduce a ¹⁹F NMR-active tag onto biomolecules.

The azide group allows for the attachment of the 3,5-difluorobenzyl moiety to a biomolecule of interest that has been modified to contain a reactive handle, such as an alkyne, through the aforementioned click chemistry. The resulting labeled biomolecule can then be studied by ¹⁹F NMR to probe its structure, dynamics, and interactions with other molecules. The two fluorine atoms on the phenyl ring provide a distinct signal that can be sensitive to the local chemical environment, reporting on conformational changes or binding events. cfplus.czbohrium.comnih.gov

Key features of ¹⁹F NMR probes derived from this compound are summarized below:

FeatureAdvantage
High sensitivity of ¹⁹F nucleusAllows for detection at low concentrations.
Large chemical shift dispersionReduces signal overlap and simplifies spectral analysis.
Absence of endogenous fluorine in most biological systemsResults in background-free spectra.
Sensitivity to local environmentProvides information on conformational changes and binding events.

Site-Selective Bioconjugation and Labeling of Biomolecules (e.g., proteins, nucleic acids, glycans)

Bioorthogonal ligation refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The azide group of this compound is a prime example of a bioorthogonal handle. It is stable under physiological conditions and does not typically react with the functional groups found in biomolecules.

This allows for the site-selective labeling of biomolecules such as proteins, nucleic acids, and glycans. nih.gov By introducing a complementary bioorthogonal reactive group, such as a strained alkyne (e.g., in strain-promoted azide-alkyne cycloaddition or SPAAC), into a specific site on a biomolecule, this compound can be used to attach the 3,5-difluorobenzyl moiety with high precision. This labeling strategy is crucial for a variety of applications, including:

Visualizing biomolecules: By attaching a fluorophore that has been modified with an alkyne, the location and dynamics of the labeled biomolecule can be tracked within a cell.

Studying biomolecular interactions: Labeled biomolecules can be used in pull-down assays to identify binding partners.

Developing targeted therapeutics: The 3,5-difluorobenzyl group can be part of a larger construct that delivers a drug to a specific cellular target.

The chemoselectivity of the azide group is a significant advantage, allowing it to react specifically with its intended partner even in the complex environment of a cell. nih.gov

Utility in High-Throughput Discovery Technologies (e.g., DNA-Encoded Libraries)

The azido (B1232118) group in this compound is a key feature that allows for its use in high-throughput discovery technologies, most notably in the construction of DNA-encoded libraries (DELs). nih.govuni-wuerzburg.de DELs are vast collections of small molecules individually tagged with a unique DNA barcode, enabling the rapid screening of millions or even billions of compounds against a biological target in a single experiment. uni-wuerzburg.denih.gov

The primary utility of the azido group in this context is its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction is highly efficient, specific, and biocompatible, making it ideal for modifying DNA-tagged molecules without compromising the integrity of the DNA barcode. nih.govresearchgate.net In a typical DEL synthesis, a library of compounds bearing terminal alkynes can be readily reacted with this compound to introduce the 3,5-difluorobenzyl moiety. rsc.org This process allows for the creation of a diverse library of molecules, each with a unique chemical structure and a corresponding DNA identifier. nih.govrsc.org

The workflow for incorporating this compound into a DNA-encoded library can be summarized as follows:

StepDescriptionKey Feature of this compound
1. Library Design A diverse set of chemical scaffolds with alkyne handles is prepared on a DNA-encoded platform.The azido group is poised for a highly selective "click" reaction.
2. "Click" Reaction The alkyne-functionalized library is treated with this compound in the presence of a copper(I) catalyst.The azido group reacts efficiently with the alkynes to form stable triazole linkages.
3. Library Expansion The resulting library now incorporates the 3,5-difluorobenzyl group, adding to the structural diversity of the collection.The difluorinated aromatic ring introduces specific electronic and steric properties to the library members.
4. Screening The entire library is screened against a protein target of interest.The unique properties of the difluorobenzyl group may contribute to binding affinity and selectivity.
5. Hit Identification Compounds that bind to the target are identified by sequencing their DNA barcodes.The presence of the this compound-derived fragment in hit molecules can inform structure-activity relationships.

The simplicity and robustness of this approach enable the high-throughput synthesis of extensive azide libraries suitable for direct "click" chemistry and subsequent in situ screening. researchgate.net The incorporation of the difluorinated aromatic ring can also be advantageous for modulating the physicochemical properties of the library members, such as their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery.

Contributions to Materials Science and Polymer Chemistry

The presence of fluorine atoms in this compound imparts unique properties that are highly sought after in materials science and polymer chemistry. Fluorinated polymers, in general, are known for their exceptional thermal stability, chemical inertness, and low surface energy. acs.orgnih.gov

Design and Fabrication of Advanced Materials with Tailored Properties

By incorporating this compound into larger molecular structures, researchers can fine-tune properties such as:

Thermal Stability: The inherent stability of the C-F bond enhances the thermal resistance of the resulting materials. nih.gov

Chemical Resistance: The electron-withdrawing nature of fluorine atoms can protect the aromatic ring from chemical attack, leading to materials with improved resistance to solvents and corrosive agents. wikipedia.org

Surface Properties: The introduction of fluorine can significantly lower the surface energy of a material, resulting in hydrophobic and oleophobic (oil-repellent) surfaces. acs.org This is a desirable characteristic for applications such as anti-fouling coatings and low-friction surfaces.

Dielectric Properties: Fluorinated materials often exhibit low dielectric constants, making them suitable for use as insulators in microelectronics. 1,2-Difluorobenzene, a related compound, is noted for its relatively high dielectric constant and use as a solvent in electrochemical studies. wikipedia.org

Integration into Polymer Architectures and Macromolecular Conjugates

The azidomethyl group of this compound serves as a versatile handle for its integration into various polymer architectures and macromolecular conjugates. Through click chemistry, this compound can be efficiently attached to polymers containing alkyne groups, allowing for the creation of well-defined polymer structures with pendant difluorobenzyl units. acs.org

This approach enables the synthesis of a variety of fluorinated polymers, including:

Block Copolymers: By sequentially adding different monomers, one of which incorporates the this compound unit, block copolymers with distinct fluorinated and non-fluorinated segments can be created. These materials can self-assemble into ordered nanostructures with potential applications in nanotechnology.

Graft Copolymers: The azido group can be used to graft chains of other polymers onto a fluorinated backbone, or conversely, to graft fluorinated side chains onto a non-fluorinated polymer. This allows for the combination of different polymer properties in a single material.

Polymer Conjugates: this compound can be conjugated to biomacromolecules such as peptides, proteins, and polysaccharides that have been functionalized with alkyne groups. This can impart the beneficial properties of fluorination, such as increased stability and altered bioavailability, to these biological molecules.

The resulting fluoropolymers can exhibit a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. acs.orgnih.gov

Development of Optoelectronic Materials (e.g., OLEDs) and Liquid Crystals

The electronic properties of the difluorobenzene ring make this compound a promising component in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. st-andrews.ac.uk

For liquid crystals , the incorporation of fluorine atoms is a well-established method for tuning their physical properties. researchgate.net The strong dipole moment of the C-F bond can significantly alter the dielectric anisotropy of a liquid crystal molecule, which is a crucial parameter for its application in display technologies. researchgate.netelectronicsandbooks.com The introduction of lateral fluorine atoms, as in the 3,5-difluorobenzene moiety, can influence the mesophase behavior, clearing points, and viscosity of liquid crystalline materials. researchgate.netbeilstein-journals.org Research on fluorinated liquid crystals has shown that the number and position of fluorine atoms have a profound effect on their properties. researchgate.net For instance, certain difluorobenzene derivatives have been shown to exhibit a broad nematic range and high clearing points. researchgate.net

The potential impact of the 3,5-difluorobenzene unit on liquid crystal properties includes:

PropertyPotential Influence of 3,5-Difluorobenzene Moiety
Dielectric Anisotropy The lateral fluorine atoms can induce a significant negative dielectric anisotropy. electronicsandbooks.combeilstein-journals.org
Mesophase Behavior Can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netbeilstein-journals.org
Clearing Point Can lead to higher clearing points, indicating a more stable liquid crystalline phase. researchgate.net
Viscosity The substitution pattern can affect the rotational viscosity of the liquid crystal.
Birefringence The presence of fluorine can modify the optical anisotropy of the molecule. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR for Proton Environments

High-resolution ¹H NMR spectroscopy allows for the precise characterization of the proton environments in 1-(azidomethyl)-3,5-difluorobenzene. The symmetry of the 3,5-difluorosubstituted aromatic ring significantly influences the appearance of the spectrum. The two equivalent protons at the C2 and C6 positions and the single proton at the C4 position would give rise to distinct signals. The methylene (B1212753) protons of the azidomethyl group are also readily identified.

The expected ¹H NMR spectrum would feature:

A triplet for the proton at the C4 position, due to coupling with the two equivalent fluorine atoms.

A doublet of doublets for the protons at the C2 and C6 positions, arising from coupling to the C4 proton and the adjacent fluorine atoms.

A singlet for the two methylene protons (CH₂) of the azidomethyl group.

While specific, experimentally determined chemical shift values for this compound are not widely published, data from structurally related compounds, such as 1,3-difluorobenzene (B1663923) and other benzyl (B1604629) azides, can be used for estimation. For instance, in 1,3-difluorobenzene, the aromatic protons appear in a complex multiplet pattern. The presence of the azidomethyl group would further influence the chemical shifts of the aromatic protons due to its electronic effects. The methylene protons are expected to resonate in the range of 4.3-4.5 ppm, based on data for similar benzyl azides.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C4) ~6.8 - 7.2 t
Aromatic H (C2, C6) ~6.8 - 7.2 dd
Methylene H (CH₂) ~4.3 - 4.5 s

Note: These are estimated values based on analogous structures.

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides critical information about the carbon framework of this compound. Due to the symmetry of the molecule, four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments of the benzene (B151609) ring. An additional signal will be present for the methylene carbon of the azidomethyl group.

The carbon atoms directly bonded to the fluorine atoms (C3 and C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will show smaller, long-range couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 ~140 - 145
C2, C6 ~110 - 115
C3, C5 ~160 - 165 (d, ¹JC-F)
C4 ~105 - 110
CH₂ ~50 - 55

Note: These are estimated values based on analogous structures.

¹⁹F NMR for Fluorine Atom Characterization and Labeling Applications

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the two equivalent fluorine atoms at the C3 and C5 positions will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms. The multiplicity of the signal will be a triplet, due to coupling with the two adjacent aromatic protons (at C2 and C4).

The chemical shift of fluorine is typically reported relative to a standard, such as CFCl₃. For 1,3,5-trifluorobenzene, the fluorine signal appears around -109 ppm. A similar chemical shift would be expected for this compound. The ability to easily detect and quantify the ¹⁹F signal makes this compound potentially useful as a tag or probe in various biochemical and medicinal chemistry applications.

Advanced Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, advanced multi-dimensional NMR techniques can be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

While not routinely necessary for a molecule with the straightforward structure of this compound, these techniques are invaluable for confirming the structure and for the analysis of any potential isomers or byproducts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₅F₂N₃. The calculated exact mass for the neutral molecule is 169.0451 g/mol .

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with a calculated exact mass of 170.0529 m/z. The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z)
[C₇H₅F₂N₃+H]⁺ 170.0529
[C₇H₅F₂N₃+Na]⁺ 192.0349

Note: These are calculated values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound (m/z 169.13), a primary fragmentation pathway would involve the characteristic loss of a dinitrogen molecule (N₂) from the azide (B81097) group. This neutral loss is a hallmark of azido-containing compounds and results in the formation of a highly reactive nitrene intermediate.

This initial fragmentation would produce the 3,5-difluorobenzyl cation, a significant fragment ion. Further fragmentation of this cation would involve the cleavage of the benzene ring, providing structural confirmation. The precise masses of these fragments allow for the verification of the compound's molecular structure.

Table 1: Predicted MS/MS Fragmentation for this compound

Parent Ion (m/z) Predicted Fragment Ion Neutral Loss Fragment Ion (m/z)
169.05 [C₇H₅F₂N₃]⁺ N₂ 141.04

Note: The fragmentation data presented is predictive and based on common fragmentation patterns for similar chemical structures. Actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2160 cm⁻¹. The presence of this intense band is a clear indicator of the azidomethyl moiety.

Additionally, the spectrum will display characteristic absorptions for the difluorinated aromatic ring. The C-F stretching vibrations for aryl fluorides are typically found in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (-N₃) Asymmetric Stretch 2100 - 2160 (Strong, Sharp)
Aromatic C-F Stretch 1100 - 1300 (Strong)
Aromatic C=C Stretch 1450 - 1600 (Variable)
Aromatic C-H Stretch 3000 - 3100 (Variable)

X-ray Diffraction for Solid-State Structural Elucidation and Crystal Engineering

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not widely published, the technique is invaluable for understanding its solid-state behavior.

A hypothetical X-ray diffraction study would precisely map the positions of each atom, confirming the geometry of the 3,5-difluorophenyl ring and the azidomethyl group. Of particular interest would be the analysis of non-covalent interactions, which are crucial in crystal engineering. These interactions, such as hydrogen bonding and potential halogen bonding involving the fluorine atoms, dictate the molecular packing in the crystal lattice. nih.gov Understanding these forces is key to designing materials with specific physical properties.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical formula of a compound and assess its purity. For this compound, with the molecular formula C₇H₅F₂N₃, the theoretical elemental composition can be calculated. nih.gov

Experimental values obtained from CHN analysis are compared against these theoretical percentages. A close correlation (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's identity and high purity.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.01 7 84.07 49.71%
Hydrogen H 1.01 5 5.05 2.98%
Fluorine F 19.00 2 38.00 22.47%
Nitrogen N 14.01 3 42.03 24.85%

| Total | | | | 169.15 | 100.00% |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

Computational chemistry is a powerful tool for understanding molecular behavior. For compounds like this compound, such studies would typically provide deep insights into their reactivity and properties. For instance, DFT calculations are frequently employed to elucidate the intricate pathways of reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), mapping out transition states and energy profiles to understand reaction kinetics and outcomes. Similarly, analysis of electronic structure descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting a molecule's reactivity, and methods like Hirshfeld surface analysis can detail the nature and strength of intermolecular forces. nih.gov

However, the application of these powerful computational methods to this compound has not been specifically documented in available research. Studies on related molecules, such as unsubstituted benzyl azide or other fluorinated organic compounds, offer a general understanding of the principles that would govern its behavior. researchgate.netemerginginvestigators.org For example, research on the cycloaddition of benzyl azide to perfluoropropene provides insights into how fluorine substitution can influence reactivity, though the system is not directly comparable. researchgate.net Likewise, computational investigations into other fluorinated molecules demonstrate how the inclusion of fluorine atoms can significantly alter chemical stability and reactivity. emerginginvestigators.org

Without dedicated studies on this compound, a detailed and scientifically accurate discussion of its specific computational chemistry, as outlined in the requested article structure, cannot be provided. The generation of such an analysis would require original research and cannot be accomplished based on the current body of scientific literature.

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Pathways for Diversification

The azide (B81097) moiety in 1-(azidomethyl)-3,5-difluorobenzene is a gateway to a vast array of chemical transformations. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established "click" reactions for forming stable triazole linkages organic-chemistry.orgnih.govinterchim.fr, future research is expected to delve into less conventional reactivity pathways to access a wider range of molecular architectures.

One promising area is the exploration of nitrene-mediated reactions. tib.eumdpi.com Upon thermal or photochemical activation, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate. mdpi.combenthamdirect.com This nitrene can then undergo various reactions, including C-H insertion, aziridination of alkenes, and formation of other nitrogen-containing heterocycles. tib.eu The presence of the difluorobenzene ring can influence the stability and reactivity of the nitrene, potentially leading to novel and selective transformations.

Furthermore, the development of new catalytic systems for azide modifications beyond the standard copper or ruthenium catalysts for click chemistry is an active area of research. organic-chemistry.orgmdpi.com This could involve exploring other transition metals or even metal-free catalytic systems to achieve different regioselectivities or to tolerate a broader range of functional groups. The electrophilic nature of fluorinated azides also permits their cycloaddition with easily enolizable ketones, opening up pathways to 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com

A summary of potential reactivity pathways for this compound is presented in the table below.

Reactivity PathwayDescriptionPotential Products
Click Chemistry (CuAAC/SPAAC) Cycloaddition reaction with alkynes to form triazoles. organic-chemistry.orgnih.gov1,4- or 1,5-disubstituted triazoles
Nitrene-Mediated Reactions Formation of a highly reactive nitrene intermediate upon activation. tib.eubenthamdirect.comAziridines, C-H insertion products, various heterocycles
Novel Catalytic Systems Exploration of new catalysts for azide transformations.Novel triazole regioisomers, diverse nitrogen-containing compounds
Cycloaddition with Enolizable Ketones Reaction with ketones containing electron-withdrawing groups. sigmaaldrich.com4,5-disubstituted-1,2,3-triazoles

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods for introducing azide groups can involve harsh reagents and produce stoichiometric waste. Future research will likely focus on developing more sustainable synthetic routes.

Another avenue for green synthesis is the development of flow chemistry processes. Flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the ability to scale up production more easily. The synthesis of azides, which can be hazardous in large quantities in batch processes, is particularly well-suited to the small reaction volumes and precise control offered by flow chemistry.

The use of biocatalysis, employing enzymes to carry out specific synthetic transformations, also holds promise for the greener synthesis of fluorinated azides. While still an emerging area, the development of enzymes capable of forming carbon-fluorine or carbon-azide bonds could revolutionize the synthesis of these compounds.

Advanced Applications in Targeted Bioconjugation and Molecular Imaging Probes

The bioorthogonal nature of the azide group makes this compound an excellent candidate for applications in chemical biology, particularly in targeted bioconjugation and the development of molecular imaging probes. sigmaaldrich.comacs.org

In bioconjugation, the azide group can be used to attach the difluorobenzene moiety to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain a terminal alkyne. nih.govfluorochem.co.uk This "click" reaction is highly specific and can be performed in complex biological media without interfering with native biological processes. nih.gov The difluoroaryl group can act as a ¹⁹F NMR-sensitive tag, allowing for the detection and quantification of the labeled biomolecule using ¹⁹F NMR spectroscopy. sigmaaldrich.com This is particularly useful in fragment-based drug discovery and for studying protein-ligand interactions. sigmaaldrich.com

The fluorinated aromatic ring also offers advantages for the development of positron emission tomography (PET) imaging agents. The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into the molecule would allow for non-invasive in vivo imaging. The development of efficient ¹⁸F-labeling strategies for compounds like this compound is a key area of research. nih.gov These ¹⁸F-labeled probes can be designed to target specific receptors or enzymes, providing valuable information about biological processes in health and disease.

The table below summarizes the potential applications in bioconjugation and molecular imaging.

ApplicationDescriptionKey Features
Targeted Bioconjugation Attaching the difluorobenzene moiety to biomolecules via click chemistry. nih.govfluorochem.co.ukBioorthogonal reactivity, ¹⁹F NMR tag for detection. sigmaaldrich.com
Molecular Imaging Probes (PET) Incorporation of ¹⁸F for in vivo imaging. nih.govNon-invasive visualization of biological targets.
Photoaffinity Labeling Covalent modification of target proteins upon photoactivation. benthamdirect.comthermofisher.comIdentification of drug targets and binding sites.

Integration into Supramolecular Assemblies and Nanoscience for Advanced Materials

The unique electronic and structural properties of the difluorobenzene ring make this compound an attractive building block for the construction of supramolecular assemblies and advanced materials.

The electron-deficient nature of the fluorinated aromatic ring can drive the formation of non-covalent interactions, such as halogen bonding and π-stacking, which are crucial for the self-assembly of complex supramolecular structures. By incorporating this moiety into larger molecules, researchers can design and synthesize novel liquid crystals, gels, and other soft materials with tailored properties.

In nanoscience, this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. The azide group provides a convenient handle for attaching these nanoparticles to other molecules or surfaces using click chemistry. The fluorine atoms can modulate the electronic properties of the nanoparticles and enhance their stability.

Furthermore, the azide group can be used as a photo-crosslinker to create stable polymer networks and hydrogels. mdpi.com Upon UV irradiation, the azide decomposes to a nitrene, which can form covalent crosslinks between polymer chains. mdpi.comresearchgate.net This allows for the fabrication of materials with controlled mechanical properties and responsiveness to external stimuli.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound lies in fostering collaboration between different scientific disciplines. The synthesis and exploration of the fundamental reactivity of this compound fall within the realm of organic chemistry. tib.eursc.orgrsc.org However, its most exciting applications will emerge from its use as a tool in chemical biology and as a building block in materials science.

Chemical biologists can utilize this compound to probe complex biological systems, identify new drug targets, and develop novel diagnostic tools. researchgate.netnih.gov Materials scientists can harness its unique properties to create advanced materials with applications in electronics, sensing, and drug delivery. rsc.orgrsc.org

The synergy between these fields will be crucial for unlocking the full potential of this compound. For example, the development of new bioconjugation strategies in organic chemistry could lead to more effective drug delivery systems designed by materials scientists and tested by chemical biologists. Similarly, insights from materials science on the self-assembly of fluorinated compounds could inform the design of new molecular probes for chemical biology.

Q & A

Basic: What are the established synthetic routes for preparing 1-(Azidomethyl)-3,5-difluorobenzene, and what factors influence reaction efficiency?

Answer:
The compound is synthesized via nucleophilic substitution of 3,5-difluorobenzyl chloride (CAS 220141-71-9) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and azide stability.
  • Reaction time: 12–24 hours for complete conversion.
  • Moisture exclusion: Prevents hydrolysis of intermediates.
    Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields >95% purity. Analogous methods for azidomethylbenzene derivatives report yields of 80–85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

Answer:

  • ¹H NMR: Azidomethyl protons resonate as a singlet at δ 4.2–4.5 ppm ; 3,5-difluoro substitution splits aromatic protons into distinct coupling patterns.
  • ¹⁹F NMR: Two equivalent fluorine atoms appear as a singlet at δ -110 to -115 ppm (vs. CFCl₃).
  • IR spectroscopy: Strong azide stretch at ~2100 cm⁻¹ confirms the -N₃ group.
  • Mass spectrometry (EI-MS): Molecular ion peak at m/z 183 (C₇H₅F₂N₃⁺) .

Advanced: How can researchers optimize click chemistry reactions using this compound for bioorthogonal applications?

Answer:
For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Catalyst system: Use tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize Cu(I), reducing cytotoxicity.
  • Solvent: Aqueous/organic biphasic systems (e.g., t-BuOH/H₂O) improve reaction efficiency.
  • Kinetic monitoring: HPLC or TLC tracks conversion, with typical reaction completion in 2–4 hours at 25°C.
    Fluorine substituents enhance reaction rates by polarizing the azide group , enabling efficient conjugation in biological systems .

Safety: What specific handling precautions are required for this compound given its azide functionality?

Answer:

  • Storage: Keep in <10% w/v solutions at 2–8°C under nitrogen to minimize explosion risks.
  • PPE: Use blast shields, nitrile gloves, and flame-resistant lab coats.
  • Decomposition risks: Avoid heat, friction, or impact. Decomposition products include toxic hydrogen azide (HN₃) .
  • Emergency protocols: For skin contact, rinse with 1% sodium bicarbonate ; for inhalation, administer oxygen immediately .

Advanced: How do the electronic effects of 3,5-difluoro substituents influence the reactivity of the azidomethyl group in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine atoms increase the electrophilicity of the azidomethyl carbon, enhancing reactivity in Pd-catalyzed cross-couplings .

  • DFT studies: Fluorine substitution lowers the activation energy by 15% compared to non-fluorinated analogs.
  • Experimental validation: Hammett plots using substituted benzyl azides correlate σₚ values with reaction rates (R² = 0.92).
    This electronic tuning enables efficient synthesis of triazole-linked pharmaceuticals .

Data Contradictions: How should researchers address discrepancies in reported azide stability data for this compound derivatives?

Answer:

  • Accelerated stability studies: Expose the compound to 40°C/75% RH for 1 week; monitor decomposition via HPLC-MS.
  • Metal impurity analysis: ICP-MS detects trace Cu/Fe ions, which catalyze azide degradation.
  • Method comparison: Discrepancies between NMR and IR data often arise from solvent interactions; use neat samples for IR.
    Recent studies attribute instability to residual sodium azide , requiring rigorous post-synthesis purification .

Advanced: What strategies mitigate toxicity risks when using this compound in in vivo studies?

Answer:

  • Dose optimization: Conduct acute toxicity assays (OECD 423) in rodents; LD₅₀ values for analogs range from 50–100 mg/kg .
  • Metabolic profiling: LC-MS identifies N-methylated metabolites as primary detoxification products.
  • Bioorthogonal quenching: Post-reaction, administer dithiothreitol (DTT) to reduce residual azides.
    Toxicity is dose-dependent, with no carcinogenicity observed in 28-day subchronic studies .

Basic: How is the thermal stability of this compound assessed, and what decomposition products are formed?

Answer:

  • DSC/TGA analysis: Decomposition onset occurs at 120–130°C , releasing nitrogen gas (N₂) and hydrogen fluoride (HF).
  • Byproducts: Benzylamine derivatives and 3,5-difluorotoluene are detected via GC-MS.
  • Handling recommendation: Avoid heating above 80°C during synthesis or purification .

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1-(Azidomethyl)-3,5-difluorobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.